CP-544439

Description

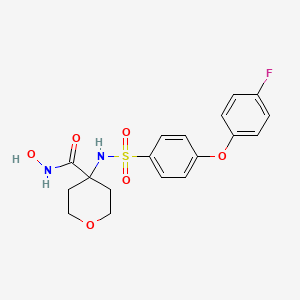

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxyoxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O6S/c19-13-1-3-14(4-2-13)27-15-5-7-16(8-6-15)28(24,25)21-18(17(22)20-23)9-11-26-12-10-18/h1-8,21,23H,9-12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRHTUMWSDPCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047266 | |

| Record name | CP-544439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230954-09-3 | |

| Record name | CP-544439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230954093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-544439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-544439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516DO4KL5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CP-544439 in Mitigating Collagen Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the primary structural protein in the extracellular matrix, is central to the integrity and function of connective tissues. Its degradation, particularly in cartilage, is a hallmark of debilitating diseases such as osteoarthritis. Matrix Metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the pathological breakdown of type II collagen. This technical guide provides an in-depth analysis of the mechanism of action of CP-544439, a potent and selective inhibitor of MMP-13, in preventing collagen degradation. We will explore the underlying signaling pathways, detail relevant experimental protocols, and present key quantitative data.

Introduction to this compound

This compound is an orally active, potent, and selective inhibitor of matrix metalloproteinase-13 (MMP-13)[1][2]. Its development has been driven by the therapeutic potential of targeting MMP-13 in diseases characterized by excessive collagen degradation, most notably osteoarthritis[3]. The primary mechanism of this compound involves the direct inhibition of MMP-13's enzymatic activity, thereby preventing the cleavage of type II collagen, a critical component of articular cartilage[1][3].

The Signaling Pathway of Collagen Degradation and MMP-13 Regulation

The expression and activity of MMP-13 are tightly regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[4][5]. These cytokines, upon binding to their respective receptors on chondrocytes, trigger intracellular signaling cascades that converge on the nucleus to upregulate the transcription of the MMP13 gene.

Key signaling pathways involved include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are activated by inflammatory stimuli and lead to the activation of transcription factors like Activator Protein-1 (AP-1)[6].

-

Nuclear Factor-κB (NF-κB) Pathway: Pro-inflammatory cytokines also activate the IκB kinase (IKK) complex, leading to the nuclear translocation of NF-κB, a potent transcriptional activator of MMP13[6].

-

Wnt Signaling Pathway: Aberrant activation of the Wnt signaling pathway has been shown to stimulate chondrocyte apoptosis and cartilage degeneration, partly through the upregulation of MMP-13[4].

-

Transforming Growth Factor-β (TGF-β) Pathway: While often associated with anabolic processes, under certain conditions in osteoarthritis, TGF-β can paradoxically upregulate MMP-13 expression[7].

These pathways culminate in the binding of transcription factors such as AP-1, NF-κB, and Runx2 to the promoter region of the MMP13 gene, leading to its transcription and the subsequent synthesis of pro-MMP-13. The pro-enzyme is then secreted into the extracellular matrix and activated, where it can then cleave type II collagen.

This compound acts downstream in this cascade by directly inhibiting the enzymatic activity of the activated MMP-13, thus providing a direct blockade of collagen degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes key data points.

| Parameter | Value | Species/System | Reference |

| IC50 (MMP-13) | 0.75 nM | Recombinant Human | [1][2] |

| ED50 | 14 mg/kg | Hamster (in vivo) | [1] |

| MMP-1 Selectivity | Spared | Recombinant Human | [1] |

Experimental Protocols

The evaluation of MMP-13 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro MMP-13 Inhibition Assay (Fluorogenic Peptide Substrate)

This assay is a common method to determine the direct inhibitory activity of a compound on purified MMP-13.

Objective: To determine the IC50 of this compound against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (pro-form)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation

-

Fluorogenic MMP-13 peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6)

-

This compound (in DMSO)

-

96-well black microtiter plates

-

Fluorometric plate reader

Procedure:

-

Activation of pro-MMP-13: Incubate pro-MMP-13 with APMA in assay buffer to allow for activation.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Reaction: In a 96-well plate, add the activated MMP-13 enzyme to wells containing either the different concentrations of this compound or vehicle control (DMSO).

-

Initiation of Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Collagen Degradation Assay (FITC-labeled Collagen)

This assay assesses the ability of an inhibitor to prevent the degradation of native type II collagen.

Objective: To evaluate the efficacy of this compound in preventing MMP-13-mediated degradation of type II collagen.

Materials:

-

FITC-labeled type II collagen

-

Activated recombinant human MMP-13

-

This compound

-

Assay buffer

-

Centrifugal filter units

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine activated MMP-13, FITC-labeled type II collagen, and various concentrations of this compound or vehicle control.

-

Incubation: Incubate the reactions at 37°C for a prolonged period (e.g., 4-18 hours) to allow for collagen degradation.

-

Separation of Fragments: Use centrifugal filter units to separate the larger, undigested FITC-collagen from the smaller, degraded FITC-collagen fragments.

-

Quantification: Measure the fluorescence of the filtrate, which contains the degraded collagen fragments.

-

Data Analysis: Determine the extent of collagen degradation inhibition by this compound at different concentrations.

In Vivo Model of Cartilage Degradation

Animal models are used to assess the in vivo efficacy of MMP-13 inhibitors. A common model involves the intra-articular injection of MMP-13 to induce cartilage degradation.

Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in a hamster model of MMP-13-induced cartilage degradation[1].

Procedure:

-

Animal Model: Use a suitable animal model, such as hamsters.

-

Induction of Cartilage Degradation: Induce cartilage degradation by intra-articular injection of recombinant human MMP-13.

-

Drug Administration: Administer different doses of this compound orally to different groups of animals.

-

Tissue Collection: After a specified treatment period, euthanize the animals and collect the articular cartilage.

-

Analysis of Collagen Degradation: Analyze the cartilage for markers of collagen degradation, for example, by histology (e.g., Safranin O staining for proteoglycans) and immunohistochemistry for collagen cleavage fragments.

-

Pharmacokinetic Analysis: Collect plasma samples to determine the concentration of this compound.

-

Data Analysis: Correlate the dose of this compound with the extent of cartilage protection to determine the ED50.

Experimental Workflow

The development and characterization of an MMP-13 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.

References

- 1. MMP-13 loss associated with impaired ECM remodelling disrupts chondrocyte differentiation by concerted effects on multiple regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type II collagen degradation and its regulation in articular cartilage in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CP-544439: A Technical Guide to a Potent MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-544439 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a detailed, plausible synthesis pathway, comprehensive experimental protocols for key assays, and a summary of its biological activity and pharmacokinetic profile. Visualizations of the synthesis pathway, experimental workflows, and the relevant MMP-13 signaling cascade are provided to facilitate understanding.

Introduction: The Role of MMP-13 in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in the degradation of the extracellular matrix.[1] Specifically, MMP-13 (collagenase-3) is the primary enzyme responsible for the cleavage of type II collagen, the main structural component of articular cartilage.[1][2] In healthy adult cartilage, the expression of MMP-13 is low; however, in OA, its expression is significantly upregulated in chondrocytes, leading to excessive cartilage degradation and disease progression.[3] The selective inhibition of MMP-13, therefore, represents a promising therapeutic strategy for the treatment of osteoarthritis. This compound, with its high potency and selectivity for MMP-13, has emerged as a significant research compound in this area.

Discovery and Biological Activity of this compound

This compound, chemically named 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide, was identified as a potent and selective inhibitor of MMP-13. Its discovery was part of a research effort to develop disease-modifying osteoarthritis drugs.

In Vitro Potency and Selectivity

Table 1: In Vitro Potency of this compound

| Enzyme | IC50 (nM) |

| MMP-13 | 0.75[4] |

In Vivo Efficacy

The efficacy of this compound has been demonstrated in animal models of cartilage degradation. In a hamster model where cartilage collagen degradation was induced by intra-articular injection of recombinant human MMP-13, oral administration of this compound effectively inhibited this degradation.

Table 2: In Vivo Efficacy of this compound in a Hamster Model

| Parameter | Value |

| ED50 (oral administration) | 14 mg/kg[4] |

| Efficacious Plasma Concentrations | 0.5 to 1.0 µg/mL[4] |

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process, likely starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic chemistry principles and the synthesis of structurally related compounds.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. pnas.org [pnas.org]

- 3. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activity of CP-544439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-544439 is a potent, orally active, and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the pathological degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization. The document includes structured data tables for key quantitative metrics, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Core Biological Activity: Potent and Selective Inhibition of MMP-13

This compound is a hydroxamic acid-based small molecule designed to selectively target and inhibit the activity of matrix metalloproteinase-13 (MMP-13). MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the breakdown of the extracellular matrix, particularly type II collagen, the primary structural component of articular cartilage.[1][2] The overexpression and aberrant activity of MMP-13 are strongly associated with the progression of osteoarthritis.[1][2]

The primary mechanism of action of this compound involves the chelation of the catalytic zinc ion within the active site of the MMP-13 enzyme by its hydroxamic acid moiety. This interaction blocks the enzyme's ability to bind to and cleave its substrates, thereby preventing the degradation of the extracellular matrix.

Quantitative Inhibitory Profile

| Target | IC50 (nM) | Reference |

| MMP-13 | 0.75 | [3] |

| MMP-1 | Spared | [3] |

Table 1: In Vitro Inhibitory Activity of this compound

In Vivo Efficacy

The inhibitory activity of this compound has been confirmed in animal models. In a hamster model where cartilage degradation was induced by the intra-articular injection of recombinant human MMP-13, orally administered this compound was shown to inhibit the degradation of cartilage collagen.[3]

| Parameter | Value | Species | Model | Reference |

| ED50 | 14 mg/kg | Hamster | MMP-13 Induced Cartilage Degradation | [3] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway of MMP-13 in Cartilage Degradation

MMP-13 expression and activity in chondrocytes are regulated by a complex signaling network. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP-13. These cytokines activate downstream signaling cascades, including the MAPK (ERK, p38, JNK) and NF-κB pathways, which in turn promote the transcription of the MMP-13 gene. Once expressed and activated, MMP-13 degrades key components of the cartilage extracellular matrix, primarily type II collagen and aggrecan, leading to the progressive joint damage characteristic of osteoarthritis. This compound acts as a direct inhibitor of the enzymatic activity of MMP-13, thereby blocking this final common pathway of cartilage degradation.

Caption: Signaling cascade leading to MMP-13-mediated cartilage degradation and the point of intervention by this compound.

Detailed Experimental Protocols

In Vitro MMP-13 Inhibition Assay (Fluorometric)

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of this compound against MMP-13.

Caption: Workflow for determining the in vitro inhibitory potency of this compound against MMP-13.

Materials:

-

Enzyme: Recombinant human MMP-13 (pro-form activated with APMA).

-

Substrate: Fluorogenic peptide substrate, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

-

Inhibitor: this compound dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

Microplate: 96-well, black, flat-bottom.

-

Fluorometer: Capable of excitation at ~328 nm and emission at ~393 nm.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the activated MMP-13 enzyme in assay buffer to the desired working concentration.

-

Assay Setup: To the wells of the microplate, add the assay buffer, followed by the this compound dilutions (or vehicle for control wells).

-

Enzyme Addition: Add the diluted MMP-13 to each well, except for the substrate control (blank) wells.

-

Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation.

In Vivo Hamster Model of MMP-13 Induced Cartilage Degradation

This protocol describes a model to assess the in vivo efficacy of orally administered this compound in a hamster model of cartilage degradation.

Caption: Workflow for the in vivo evaluation of this compound in a hamster model of cartilage degradation.

Materials and Methods:

-

Animals: Male Golden Syrian hamsters.

-

Inducing Agent: Recombinant human MMP-13 (rhMMP-13).

-

Test Compound: this compound formulated for oral gavage.

-

Vehicle Control: Appropriate vehicle for this compound formulation.

Procedure:

-

Acclimatization: Animals are acclimatized to the facility for at least one week prior to the study.

-

Model Induction:

-

Animals are anesthetized.

-

A single intra-articular injection of a predetermined dose of rhMMP-13 is administered into one knee joint to induce cartilage degradation. The contralateral knee may be injected with saline as a control.

-

-

Treatment:

-

Animals are randomly assigned to treatment groups (vehicle control, and different dose levels of this compound).

-

Oral administration of this compound or vehicle commences, typically on the same day as MMP-13 injection, and continues for a specified duration (e.g., daily for 7-14 days).

-

-

Assessment of Cartilage Degradation:

-

At the end of the treatment period, animals are euthanized, and the knee joints are collected.

-

Joints are fixed, decalcified, and embedded in paraffin.

-

Histological sections are prepared and stained with Safranin O-Fast Green to visualize proteoglycan content in the cartilage.

-

The severity of cartilage degradation is assessed using a validated histological scoring system, such as the OARSI (Osteoarthritis Research Society International) scoring system.[4] This system evaluates parameters like cartilage structure, cellularity, and Safranin O staining intensity.

-

-

Data Analysis: Histological scores between the vehicle-treated and this compound-treated groups are compared using appropriate statistical methods to determine the efficacy of the compound in preventing cartilage degradation.

Metabolism and Pharmacokinetics

Studies in rats and dogs following oral administration of radiolabeled this compound have shown that the compound is extensively metabolized.[5][6] The primary routes of metabolism include glucuronidation, reduction of the hydroxamate moiety, and hydrolysis.[5][6] Feces is the major route of excretion.[5][6] In humans, the glucuronide conjugate was identified as the major circulating and excretory metabolite.[5]

Conclusion

This compound is a potent and selective inhibitor of MMP-13 with demonstrated efficacy in preclinical models of cartilage degradation. Its biological activity is centered on the direct inhibition of the catalytic function of MMP-13, a key enzyme in the pathogenesis of osteoarthritis. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MMP-13 inhibitors and potential disease-modifying osteoarthritis drugs. Further investigation into the complete selectivity profile and long-term efficacy and safety in more complex disease models is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. actaorthopaedica.be [actaorthopaedica.be]

- 5. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CP-544439: A Technical Guide to its Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of the extracellular matrix, particularly type II collagen, a major component of articular cartilage.[1][2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.

Target Protein: Matrix Metalloproteinase-13 (MMP-13)

The primary molecular target of this compound is Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a zinc-dependent endopeptidase that plays a crucial role in tissue remodeling and degradation of the extracellular matrix (ECM). Its substrates include type II collagen, a critical structural protein in cartilage. Dysregulation of MMP-13 activity is strongly associated with the pathogenesis of osteoarthritis, where it contributes to the breakdown of cartilage leading to joint degeneration.

Binding Affinity of this compound

The binding affinity of this compound to its primary target, MMP-13, and other related MMPs has been quantified using half-maximal inhibitory concentration (IC50) values. The data clearly demonstrates the high potency and selectivity of this compound for MMP-13.

| Target Protein | IC50 (nM) |

| MMP-13 | 0.75[2] |

| MMP-1 | 420[2] |

| MMP-2 | 1.6[2] |

| MMP-3 | 16[2] |

| MMP-8 | 1.4[2] |

| MMP-9 | 12[2] |

| MMP-12 | 0.24[2] |

| MMP-14 | 7.4[2] |

Experimental Protocols

The determination of the binding affinity of this compound is primarily achieved through fluorescence resonance energy transfer (FRET) based enzymatic assays.

MMP-13 Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a typical FRET-based assay to determine the IC50 value of an inhibitor against MMP-13.

Materials:

-

Recombinant human pro-MMP-13

-

(p-aminophenyl)mercuric acetate (APMA) for MMP-13 activation

-

Fluorogenic MMP-13 substrate (e.g., a peptide with a fluorescent donor and a quencher moiety)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound or other test inhibitors

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pro-MMP-13 is activated by incubation with APMA (e.g., 1 mM) in assay buffer at 37°C for a specified time (e.g., 1 hour).

-

Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the activated MMP-13 enzyme.

-

Add the various concentrations of the inhibitor (this compound) to the respective wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.

-

-

Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition at each inhibitor concentration is determined relative to the control (no inhibitor). The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

MMP-13 Signaling Pathway in Cartilage Degradation

The expression and activity of MMP-13 are tightly regulated by a complex network of signaling molecules. In the context of osteoarthritis, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key upstream activators. These cytokines trigger intracellular signaling cascades, including the MAPK and NF-κB pathways, which in turn upregulate the transcription of the MMP-13 gene. Once expressed and secreted, active MMP-13 proceeds to cleave type II collagen and other components of the cartilage extracellular matrix, leading to its degradation.

Caption: MMP-13 signaling in cartilage degradation and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of an inhibitor for MMP-13 using a FRET-based assay.

Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

CP-544439: A Technical Overview of a Potent MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of its fundamental properties, biological activities, and the signaling pathways it modulates.

| Property | Value |

| CAS Number | 230954-09-3 |

| Molecular Formula | C₁₈H₁₉FN₂O₆S |

| Molecular Weight | 410.42 g/mol |

| IUPAC Name | 4-({[4-(4-Fluorophenoxy)phenyl]sulfonyl}amino)-N-hydroxytetrahydro-2H-pyran-4-carboxamide |

Biological Activity and Mechanism of Action

This compound exhibits high inhibitory activity against MMP-13. Research indicates its potential therapeutic applications in conditions characterized by excessive collagen degradation, such as osteoarthritis. Furthermore, studies have demonstrated its role in regulating adipogenesis, the process of fat cell formation.

Inhibition of MMP-13

MMP-13 is a key collagenase involved in the breakdown of the extracellular matrix in cartilage.[1] The dysregulation of MMP-13 is a hallmark of osteoarthritis, leading to the progressive destruction of joint cartilage.[1][2] this compound acts as a potent inhibitor of this enzyme, thereby preventing the degradation of type II collagen.[3]

Regulation of Adipogenesis

Matrix metalloproteinases and their inhibitors play a significant role in adipocyte differentiation and adipose tissue remodeling.[4][5] MMPs are involved in the breakdown of the extracellular matrix, a process necessary for the expansion of adipose tissue.[5] By inhibiting MMP activity, compounds like this compound can modulate adipogenesis.[4][6]

Experimental Protocols

MMP-13 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against MMP-13.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

-

Dilute recombinant human MMP-13 enzyme in the assay buffer to the desired concentration (e.g., 1-5 nM).

-

Prepare a stock solution of a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure :

-

Add 20 µL of the diluted this compound solutions to the wells of a 96-well microplate. Include a vehicle control (DMSO) and a positive control (a known MMP-13 inhibitor).

-

Add 60 µL of the diluted MMP-13 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) in a kinetic mode for 30-60 minutes at 37°C.[7]

-

-

Data Analysis :

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

3T3-L1 Adipogenesis Inhibition Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

-

Cell Culture and Differentiation Induction :

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum until confluent.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).[8]

-

On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

On Day 4, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS.

-

-

Treatment with this compound :

-

Prepare stock solutions of this compound in DMSO.

-

Add the desired concentrations of this compound to the cell culture medium at the time of differentiation induction (Day 0) and with each subsequent medium change. Include a vehicle control (DMSO).

-

-

Assessment of Adipogenesis (Oil Red O Staining) :

-

On Day 8-10, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a working solution of Oil Red O for 10-20 minutes to visualize lipid droplets.

-

Wash the cells with water to remove excess stain.

-

Quantify adipogenesis by eluting the Oil Red O stain from the cells with 100% isopropanol and measuring the absorbance at a wavelength of 490-520 nm.[9]

-

Signaling Pathways

This compound, through its inhibition of MMP-13, is anticipated to modulate downstream signaling pathways involved in both cartilage degradation and adipogenesis.

MMP-13-Mediated Signaling in Cartilage Degradation

MMP-13 expression and activity in chondrocytes are regulated by a complex network of signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK).[10] Pro-inflammatory cytokines like IL-1β and TNF-α can activate these pathways, leading to the upregulation of transcription factors such as AP-1 and Runx2, which in turn drive MMP-13 gene expression.[2][10]

Signaling Pathways in Adipogenesis

Adipogenesis is a highly regulated process involving a cascade of transcription factors and signaling molecules. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key player in promoting adipocyte differentiation.[11][12] Insulin, a potent inducer of adipogenesis, activates this pathway, leading to the expression of master adipogenic transcription factors such as PPARγ and C/EBPα.[11][13] MMPs are known to be involved in the extracellular matrix remodeling that is essential for adipocyte differentiation and expansion.[5]

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Implications of the Matrix Metalloproteinases, Their Tissue Inhibitors and Some Other Inflammatory Mediators Expression Levels in Children Obesity-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Review of CP-544439 for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of function. A key family of enzymes implicated in the pathological degradation of the extracellular matrix, particularly type II collagen, are the matrix metalloproteinases (MMPs). Among these, MMP-13 (collagenase-3) is considered a primary therapeutic target in OA due to its preferential expression in arthritic cartilage and its potent activity against type II collagen. This technical guide provides a comprehensive review of CP-544439, a potent and selective inhibitor of MMP-13, and its evaluation in the context of osteoarthritis research.

Mechanism of Action

This compound, with the chemical name 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide, is a hydroxamic acid-based sulfonamide that acts as a potent and selective inhibitor of MMP-13.[1][2] The mechanism of action involves the hydroxamate moiety chelating the active site zinc ion (Zn2+) within the catalytic domain of MMP-13, thereby blocking its enzymatic activity. The selectivity for MMP-13 over other MMPs, such as MMP-1 (collagenase-1), is achieved through specific interactions with the S1' pocket of the enzyme, a structural feature that differs significantly among MMP family members.[3] By inhibiting MMP-13, this compound aims to prevent the degradation of type II collagen, the main structural protein in articular cartilage, thus preserving joint integrity and potentially slowing the progression of osteoarthritis.[4]

Signaling Pathways in Osteoarthritis

The expression and activity of MMP-13 in chondrocytes are upregulated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines activate intracellular signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn leads to the transcriptional activation of the MMP13 gene. This compound acts downstream in this pathological cascade by directly inhibiting the final enzymatic effector, MMP-13.

In Vitro Potency and Selectivity

This compound demonstrates high potency against MMP-13. While a comprehensive public selectivity panel is not available, studies on the compound series indicate high selectivity against MMP-1.[3] This selectivity is a critical feature, as the inhibition of other MMPs has been associated with adverse musculoskeletal side effects.[3]

| Parameter | Target | Value | Reference |

| IC50 | MMP-13 | 0.75 nM | [5] |

In Vivo Efficacy

The chondroprotective potential of this compound has been evaluated in animal models of cartilage degradation. In a hamster model where cartilage breakdown was induced by the intra-articular injection of recombinant human MMP-13 (rhMMP-13), orally administered this compound showed a dose-dependent inhibition of cartilage collagen degradation.[5]

| Parameter | Animal Model | Value | Reference |

| ED50 | Hamster, rhMMP-13 induced cartilage degradation | 14 mg/kg (oral) | [5] |

Pharmacokinetics

The metabolism and pharmacokinetic profile of this compound have been characterized in rats and dogs following oral administration of a radiolabeled version of the compound ([¹⁴C]this compound).[1][2]

Key Findings:

-

Absorption: The compound is absorbed orally.

-

Distribution: It distributes to most tissues, with the exception of the central nervous system.[1][2]

-

Metabolism: this compound is extensively metabolized. The primary metabolic pathways are glucuronidation, reduction of the hydroxamate moiety, and hydrolysis.[1][2] The extent of metabolism is significant, with the parent (unchanged) drug accounting for only 8.4% and 1.5% of the total administered dose in rats and dogs, respectively.[1][2]

-

Excretion: The major route of excretion for the compound and its metabolites is through the feces in both species.[1][2]

| Parameter | Rat (5 mg/kg oral) | Dog (2 mg/kg oral) | Reference |

| Tmax (h) | 2.0 | 1.0 | [2] |

| Cmax (ng/mL) | 152 | 104 | [2] |

| AUC0-t (ng*h/mL) | 753 | 306 | [2] |

| t1/2 (h) | 3.8 | 2.2 | [2] |

| % Unchanged Drug of Total Radioactivity | 16% | 6.5% | [1][2] |

Metabolic Pathways

The metabolism of this compound varies between species. In dogs, glucuronidation is the primary pathway, whereas, in rats, reduction of the hydroxamate group is the major route. Studies in human plasma and urine suggest that all three pathways (glucuronidation, reduction, and hydrolysis) are active, with the glucuronide conjugate being the major circulating metabolite.[1]

Experimental Protocols

Representative In Vitro Chondroprotection Assay (Cartilage Explant Model)

This protocol describes a general method for evaluating the efficacy of an MMP-13 inhibitor in preventing cartilage degradation in vitro.

-

Tissue Harvest: Articular cartilage explants are harvested from bovine or porcine metacarpophalangeal joints under sterile conditions. Standardized cartilage discs (e.g., 3 mm diameter) are created using a biopsy punch.

-

Culture and Acclimation: Explants are cultured individually in serum-free medium (e.g., DMEM/F-12) for 24-48 hours to allow for tissue equilibration.

-

Stimulation and Treatment: To induce matrix degradation, cultures are stimulated with a combination of pro-inflammatory cytokines, typically Interleukin-1α (IL-1α) or IL-1β (e.g., 10 ng/mL) and Oncostatin M (OSM) (e.g., 20 ng/mL). Test groups are co-treated with varying concentrations of this compound. Control groups include unstimulated, stimulated (cytokine only), and vehicle controls.

-

Incubation: The explants are cultured for a period of 7 to 21 days, with media and treatments being replenished every 2-3 days.

-

Outcome Measures:

-

Biochemical Analysis: Conditioned media is collected at each time point and analyzed for markers of cartilage breakdown. Glycosaminoglycan (GAG) release is quantified using the dimethylmethylene blue (DMMB) assay. Collagen degradation is assessed by measuring the release of collagen fragments (e.g., C-telopeptide of type II collagen, CTX-II) via ELISA.

-

Histological Analysis: At the end of the culture period, cartilage explants are fixed, sectioned, and stained (e.g., Safranin O/Fast Green) to visualize proteoglycan content and assess structural integrity.

-

Gene Expression: RNA can be extracted from the explants to analyze the expression of key genes (MMP13, ACAN, COL2A1) via RT-qPCR.

-

In Vivo Hamster Model of MMP-13 Induced Cartilage Degradation

This protocol is based on the model used to determine the in vivo efficacy of this compound.[5]

-

Animal Model: Male Golden Syrian hamsters are used. Animals are acclimated to housing conditions prior to the study.

-

Induction of Cartilage Degradation: Animals are anesthetized, and a single intra-articular injection of recombinant human MMP-13 (rhMMP-13) is administered into one knee joint to initiate acute cartilage degradation. The contralateral knee may serve as a control.

-

Drug Administration: this compound is formulated for oral gavage. Dosing begins prior to or immediately after the rhMMP-13 injection and continues for a short duration (e.g., once or twice daily for 1-3 days). A dose-response study is conducted with multiple dose groups and a vehicle control group.

-

Tissue Collection and Analysis: Approximately 24-72 hours after the rhMMP-13 injection, animals are euthanized. The articular cartilage from the knee joints is collected.

-

Outcome Measure: The primary outcome is the quantification of type II collagen degradation. This is achieved by homogenizing the collected cartilage and measuring the amount of soluble collagen fragments using a specific assay, such as an ELISA for type II collagen cleavage neoepitopes. The efficacy is determined by comparing the level of collagen degradation in the treated groups to the vehicle control group, and an ED50 value is calculated.

Clinical Perspective and Conclusion

The development of MMP inhibitors for osteoarthritis has been challenging. While selective MMP-13 inhibitors like this compound showed promise in preclinical models by effectively preventing cartilage degradation, this class of compounds has been associated with adverse effects. Specifically, despite sparing MMP-1, pre-clinical studies with related compounds revealed fibrosis in rats, and clinical studies in humans were marked by musculoskeletal side effects, including arthralgia and joint stiffness.[3] These findings have hindered the clinical progression of many MMP inhibitors for chronic use in osteoarthritis.

References

- 1. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

CP-544439: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-544439 is a potent, orally active, and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis.[1] Its chemical name is 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical potency, selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of human MMP-13 with a reported IC50 value of 0.75 nM.[1] Its inhibitory activity against other matrix metalloproteinases is significantly lower, indicating a high degree of selectivity. While a complete quantitative selectivity panel is not publicly available, it has been noted to spare MMP-1.[1]

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 (nM) |

| MMP-13 | 0.75[1] |

| MMP-1 | Spared[1] |

| Other MMPs | Data not available |

Experimental Protocols

In Vitro MMP-13 Inhibition Assay (Fluorometric)

The inhibitory activity of this compound against MMP-13 is typically determined using a fluorometric assay. The following is a general protocol based on commercially available MMP-13 inhibitor assay kits.

Objective: To determine the concentration of this compound required to inhibit 50% of MMP-13 activity (IC50).

Materials:

-

Recombinant human MMP-13 (rhMMP-13)

-

Fluorogenic peptide substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-544439 in Chondrocyte Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of CP-544439, a synthetic cannabinoid receptor agonist, in chondrocyte cell culture. Due to the limited specific data on this compound in this context, this protocol is largely based on studies using the structurally and functionally similar synthetic cannabinoid, WIN-55,212-2. Researchers should consider this as a foundational methodology to be optimized for their specific experimental needs.

Introduction

Articular cartilage has a limited capacity for self-repair, making chondrocyte-based research critical for developing novel therapeutic strategies for conditions like osteoarthritis. Synthetic cannabinoids have emerged as potential modulators of chondrocyte function, exhibiting anti-inflammatory and cartilage-protective effects. These compounds primarily act through cannabinoid receptors (CB1 and CB2), which are expressed on chondrocytes. Activation of these receptors can influence key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are pivotal in regulating inflammation, extracellular matrix (ECM) synthesis, and degradation.

This document outlines the materials, protocols, and expected outcomes for treating chondrocyte cultures with this compound, with a focus on assessing its impact on cell viability, gene expression, and key signaling cascades.

Data Presentation: Quantitative Effects of Synthetic Cannabinoids on Chondrocytes

The following tables summarize quantitative data from studies using the synthetic cannabinoid WIN-55,212-2 on chondrocytes, which can serve as a reference for expected outcomes with this compound.

Table 1: Dose-Dependent Effects of WIN-55,212-2 on Chondrocyte Viability and Proliferation

| Concentration (µM) | Effect on Cell Viability/Proliferation | Observation Period | Cell Type | Reference |

| 0.01 - 1 | No significant impairment of chondrocyte growth.[1][2][3] | Up to 7 days | Human Chondrocytes | [1][2][3] |

| >10 | Significantly suppressed cell proliferation.[2][3] | Up to 7 days | Human Chondrocytes | [2][3] |

Table 2: Effects of WIN-55,212-2 on Gene Expression in Chondrocytes

| Gene | Concentration (µM) | Incubation Time | Condition | Effect | Reference |

| SOX9 | 1 | 48 hours | Normal | Upregulation | [1] |

| Aggrecan (AGG) | 0.1 | 48 hours | Normal | Upregulation | [1] |

| MMP-3 | 0.5 - 8.0 | 24 hours | IL-1β stimulated | Downregulation | |

| MMP-13 | 0.5 - 8.0 | 24 hours | IL-1β stimulated | Downregulation | |

| TIMP-1 | Not specified | Not specified | Basal | Downregulation | |

| TIMP-2 | Not specified | Not specified | Basal | Downregulation | |

| IL-6 | < 2 | Not specified | IL-1β pre-treated | Decreased production | [2] |

| iNOS | Not specified | Not specified | IL-1α stimulated | Inhibition | [1] |

| COX-2 | Not specified | Not specified | IL-1α stimulated | Inhibition | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (or WIN-55,212-2) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. For example, to prepare a 10 mM stock of WIN-55,212-2 (M.W. 529.5 g/mol ), dissolve 5.295 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

-

Store aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Primary Chondrocyte Isolation and Culture

Materials:

-

Human or animal articular cartilage

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well or 24-well cell culture plates

Procedure:

-

Aseptically harvest articular cartilage from the source tissue.

-

Mince the cartilage into small pieces (1-2 mm³).

-

Wash the minced cartilage with sterile PBS.

-

Digest the cartilage with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

-

Remove the trypsin solution and wash with PBS.

-

Digest the cartilage pieces with Collagenase Type II (e.g., 350 U/mL in DMEM) overnight at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Resuspend the chondrocyte pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Use cells at passage 1 or 2 for experiments to maintain the chondrocytic phenotype.

Treatment of Chondrocytes with this compound

Procedure:

-

Seed chondrocytes into 6-well or 24-well plates at a density of 5 x 10⁴ cells/cm². Allow the cells to adhere and grow to 70-80% confluency.

-

For dose-response experiments: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

For inflammatory model experiments: Pre-treat the chondrocytes with a pro-inflammatory stimulus such as Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL for 24 hours to induce an inflammatory phenotype.

-

Remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Assessment of Cell Viability (MTS Assay)

Materials:

-

MTS reagent

-

96-well plate reader

Procedure:

-

At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control group.

Gene Expression Analysis (Real-Time PCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., SOX9, ACAN, MMP3, MMP13, TIMP1, IL6) and a housekeeping gene (e.g., GAPDH).

Procedure:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform real-time PCR using the appropriate primers and master mix.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p65, anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

Caption: Cannabinoid receptor activation by this compound inhibits MAPK and NF-κB signaling pathways.

Experimental Workflow

Caption: Experimental workflow for treating chondrocytes with this compound.

References

Application Notes and Protocols for In Vivo Dissolution of CP-544439

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-544439 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of cartilage in osteoarthritis and other inflammatory conditions. For successful in vivo evaluation of this compound, appropriate dissolution and formulation are critical. These application notes provide a detailed protocol for the preparation of this compound for oral administration in animal studies, based on established methodologies. Additionally, the relevant signaling pathway of MMP-13 is illustrated to provide a broader context for the mechanism of action of this inhibitor.

Physicochemical Properties and Solubility

This compound is a hydroxamic acid derivative with limited aqueous solubility, a common characteristic of many small molecule inhibitors. To achieve the necessary concentrations for in vivo efficacy studies, a co-solvent and suspension-based formulation is required. The following table summarizes the formulation details from a successful in vivo study.

| Parameter | Value | Vehicle Components |

| Compound | This compound | N/A |

| Formulation Type | Suspension | N/A |

| Achieved Concentration | 50 mg/mL | 0.1% Methylcellulose and Polyethylene Glycol 400 (PEG 400) |

| Solvent Ratio | 1:1 | 0.1% Methylcellulose : PEG 400 |

Experimental Protocol: Preparation of this compound for Oral Gavage

This protocol is adapted from the methodology used in preclinical studies of this compound.[1]

2.1. Materials and Reagents

-

This compound powder

-

Methylcellulose

-

Polyethylene Glycol 400 (PEG 400)

-

Sterile, deionized water

-

50 mL sterile conical tubes

-

Homogenizer or sonicator

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Pipettes

2.2. Preparation of 0.1% Methylcellulose Solution

-

Weigh 0.1 g of methylcellulose.

-

Heat 50 mL of sterile, deionized water to 60-80°C.

-

Add the methylcellulose to the hot water while stirring vigorously to ensure it is wetted.

-

Continue stirring and allow the solution to cool to room temperature. The solution will become more viscous as it cools.

-

Store the 0.1% methylcellulose solution at 4°C.

2.3. Preparation of this compound Suspension (for a final concentration of 50 mg/mL)

-

For 10 mL of the final formulation, you will need 5 mL of 0.1% methylcellulose and 5 mL of PEG 400.

-

Weigh 500 mg of this compound powder.

-

In a sterile conical tube, add the 500 mg of this compound.

-

Add 5 mL of PEG 400 to the tube.

-

Vortex or sonicate the mixture until the powder is thoroughly wetted and a uniform paste is formed.

-

Add 5 mL of the 0.1% methylcellulose solution to the paste.

-

Homogenize the mixture until a uniform and homogenous suspension is achieved. This should be done on the day of dose administration to ensure stability.[1]

-

Visually inspect the suspension for any large aggregates. If present, continue homogenization.

2.4. Administration

-

The prepared suspension is suitable for oral gavage in rodents.

-

The dosing volume should be calculated based on the animal's body weight and the target dose.

-

Ensure the suspension is well-mixed immediately before each administration.

Signaling Pathway of MMP-13 Inhibition

This compound exerts its therapeutic effect by inhibiting MMP-13, which is a critical downstream effector in various signaling pathways that lead to tissue degradation. The diagram below illustrates a simplified representation of the signaling cascade leading to MMP-13 expression and the point of inhibition by this compound.

Caption: MMP-13 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo Study Preparation

The following diagram outlines the logical flow of preparing this compound for an in vivo experiment.

Caption: Workflow for this compound In Vivo Formulation.

Conclusion

The successful in vivo application of this compound relies on a formulation that can effectively deliver this poorly soluble compound. The protocol described, utilizing a 1:1 mixture of 0.1% methylcellulose and PEG 400, provides a reliable method for preparing a 50 mg/mL suspension for oral administration. Understanding the mechanism of action, through the inhibition of the MMP-13 signaling pathway, is essential for interpreting the outcomes of such preclinical studies. These notes and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

References

Application Notes and Protocols: CP-544439 for Cartilage Degradation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articular cartilage degradation is a hallmark of degenerative joint diseases such as osteoarthritis (OA). This process is driven by the breakdown of the extracellular matrix (ECM), primarily composed of type II collagen and aggrecan. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in this degradation.[1][2][3][4][5] Specifically, MMP-13 (collagenase-3) is a critical enzyme that efficiently cleaves type II collagen, initiating the destructive cascade.[6][7][8][9] Therefore, inhibiting MMP-13 activity presents a promising therapeutic strategy to mitigate cartilage degradation.

CP-544439 is a selective inhibitor of MMP-13.[10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cartilage degradation assays to assess its efficacy in preventing cartilage breakdown. The protocols focus on a widely used model where catabolism is induced in cartilage explants by pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[11][12][13][14]

Signaling Pathway of IL-1β-Induced Cartilage Degradation

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of osteoarthritis by inducing the expression of various catabolic enzymes, including MMPs. Upon binding to its receptor (IL-1R1) on the surface of chondrocytes, IL-1β triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of genes encoding for MMPs, including MMP-13, which then degrade the cartilage matrix.[15]

Experimental Protocols

Cartilage Explant Culture and IL-1β Stimulation

This protocol describes the establishment of cartilage explant cultures and the induction of cartilage degradation using IL-1β.

Materials:

-

Articular cartilage (e.g., from bovine or porcine joints)

-

Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human IL-1β

-

Sterile scalpels and forceps

-

96-well culture plates

Procedure:

-

Aseptically harvest full-thickness articular cartilage from the femoral condyles or tibial plateau.

-

Finely dice the cartilage into small explants (approximately 2x2x2 mm).[11]

-

Wash the explants three times with DMEM/F-12 medium.

-

Place individual explants into the wells of a 96-well plate.

-

Culture the explants overnight in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin to allow for equilibration.[11]

-

After equilibration, replace the medium with fresh medium containing the desired concentration of IL-1β (typically 1-10 ng/mL) to induce cartilage degradation.[11][12][14] Include a control group without IL-1β stimulation.

-

Culture the explants for a specified period (e.g., 4-7 days), refreshing the medium every 2-3 days.

-

Collect the conditioned media at each time point for subsequent analysis of degradation markers.

Treatment with this compound

This protocol outlines the application of this compound to the cartilage explant cultures to assess its inhibitory effects.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cartilage explant cultures stimulated with IL-1β (from Protocol 1)

Procedure:

-

Prepare a dilution series of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dosage.

-

To the IL-1β stimulated cartilage explant cultures, add the different concentrations of this compound.

-

Include a vehicle control group (IL-1β + solvent for this compound).

-

Culture the explants for the same duration as the IL-1β stimulated group without the inhibitor.

-

Collect the conditioned media at specified time points for analysis.

Experimental Workflow

Data Presentation

The efficacy of this compound should be quantified by measuring the inhibition of cartilage degradation markers. The following tables provide a template for presenting the quantitative data.

Table 1: Effect of IL-1β on Cartilage Degradation Markers

| Treatment | Sulfated Glycosaminoglycan (sGAG) Release (µg/mg cartilage) | Collagen Release (Hydroxyproline, µg/mg cartilage) | MMP-13 Activity (RFU) |

| Control (No IL-1β) | |||

| IL-1β (1 ng/mL) | |||

| IL-1β (10 ng/mL) | |||

| IL-1β (100 ng/mL) |

Table 2: Dose-Response of this compound on IL-1β-Induced Cartilage Degradation

| Treatment (with 10 ng/mL IL-1β) | sGAG Release (% of IL-1β control) | Collagen Release (% of IL-1β control) | MMP-13 Activity (% of IL-1β control) |

| Vehicle Control | 100% | 100% | 100% |

| This compound (0.1 µM) | |||

| This compound (1 µM) | |||

| This compound (10 µM) |

Methods for Analysis

-

Sulfated Glycosaminoglycan (sGAG) Assay: The release of sGAGs into the culture medium, an indicator of aggrecan degradation, can be quantified using the dimethylmethylene blue (DMMB) dye-binding assay.[16]

-

Collagen Degradation Assay: Collagen breakdown can be assessed by measuring the hydroxyproline content in the culture medium, a specific amino acid found in collagen.

-

MMP-13 Activity Assay: The activity of MMP-13 in the conditioned medium can be determined using commercially available fluorogenic substrate-based assays.

-

Histological Analysis: At the end of the culture period, cartilage explants can be fixed, sectioned, and stained with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage morphology.[14]

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound as an inhibitor of cartilage degradation. By utilizing an in vitro cartilage explant model stimulated with IL-1β, researchers can effectively determine the optimal dosage and efficacy of this compound in preventing the breakdown of key extracellular matrix components. This information is crucial for the further development of MMP-13 inhibitors as disease-modifying drugs for osteoarthritis.

References

- 1. Intraarticular Matrix Metalloproteinases and Aggrecan Degradation Are Elevated After Articular Fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggrecan is degraded by matrix metalloproteinases in human arthritis. Evidence that matrix metalloproteinase and aggrecanase activities can be independent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene expression of matrix metalloproteinases 1, 3, and 9 by chondrocytes in osteoarthritic human knee articular cartilage is zone and grade specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression of matrix metalloproteinases 1, 3, and 9 by chondrocytes in osteoarthritic human knee articular cartilage is zone and grade specific - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proinflammatory Effects of IL-1β Combined with IL-17A Promoted Cartilage Degradation and Suppressed Genes Associated with Cartilage Matrix Synthesis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of cartilage aggrecan by collagenase-3 (MMP-13) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of JWH-133 on Articular Cartilage Regeneration in Osteoarthritis Via Metalloproteinase 13-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Interleukin-1 Signaling Cascades in Normal and Osteoarthritic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecmjournal.org [ecmjournal.org]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nordicbioscience.com [nordicbioscience.com]

Assessing the Efficacy of CP-544439: A Western Blot Protocol for MMP-13 Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] Dysregulation of MMP-13 activity is associated with the pathogenesis of various diseases, including osteoarthritis and cancer, making it a critical target for therapeutic intervention. This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound by monitoring the expression levels of MMP-13 and its downstream effects.

Mechanism of Action and Signaling Pathway

MMP-13 plays a crucial role in tissue remodeling and its expression is tightly regulated by various signaling pathways. In pathological conditions, pro-inflammatory cytokines and growth factors can induce the upregulation of MMP-13, leading to excessive matrix degradation. Key signaling cascades involved in the regulation of MMP-13 include the Wnt/β-catenin and TGF-β/BMP pathways. This compound exerts its effect by directly inhibiting the catalytic activity of MMP-13.

Below is a diagram illustrating the signaling pathway leading to MMP-13 expression and the point of inhibition by this compound.

Caption: MMP-13 signaling and this compound inhibition.

Experimental Protocol: Western Blot for MMP-13

This protocol outlines the steps for assessing the effect of this compound on MMP-13 protein expression in a relevant cell line (e.g., chondrocytes, synovial fibroblasts, or cancer cell lines known to express MMP-13).

Materials and Reagents

-

Cell Line: Appropriate cell line expressing MMP-13 (e.g., SW1353, HTB-94)

-

Cell Culture Medium and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin)

-

This compound: Stock solution prepared in DMSO

-

Inducing Agent (optional): e.g., IL-1β or TNF-α to stimulate MMP-13 expression

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

Protein Assay Reagent: BCA or Bradford assay kit

-

SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels)

-

Transfer Buffer

-

Membranes: PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)

-

Primary Antibodies:

-

Rabbit anti-MMP-13 antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: Chemiluminescence imager

Experimental Workflow

The following diagram illustrates the experimental workflow for the Western blot analysis.

Caption: Western Blot Workflow.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

If applicable, stimulate cells with an inducing agent (e.g., 10 ng/mL IL-1β) for 24 hours to upregulate MMP-13 expression.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against MMP-13 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-